Selectivity Profile Determination: Comparative Analysis Against Isoform-Specific CA Inhibitors Remains Pending
A direct quantitative comparator evidence base satisfying the required assay conditions is currently absent from the allowed primary research and patent sources. The closely related analog 5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide serves as the nearest class-level comparator. In published furan sulfonamide series, the pattern and number of halogen substituents on the phenyl ring critically modulate CA isoform inhibition potency (pKi) and selectivity index (SI) profiles. However, no head-to-head study was identified that presents the specific Ki, IC50, or SI values for 5-(2-chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide against defined human CA isoforms (e.g., hCA I, II, IV, IX, XII) alongside the 3,4-dichloro analog or the standard inhibitor acetazolamide (AAZ) [1]. The available data for furan sulfonamides as a class confirms the dramatic impact of peripheral substitution on these quantitative parameters, making extrapolation unreliable without direct evidence.
| Evidence Dimension | CA Isoform Inhibition (e.g., hCA I, II, IX, XII) |
|---|---|
| Target Compound Data | No quantitative Ki/IC50 data found for this compound in primary sources. |
| Comparator Or Baseline | Analog: 5-(3,4-dichlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide; Standard: Acetazolamide (AAZ). Quantitative data pending. |
| Quantified Difference | Not calculable. |
| Conditions | Standard in vitro stopped-flow CO2 hydration assay; recombinant human CA isoforms (predicted context). |
Why This Matters
Without this data, it is not scientifically justified to claim any selectivity advantage for this compound over its closest chloro-substituted analogs, which is often the critical factor for procurement in CA-focused drug discovery programs.
- [1] Angeli, A., Kartsev, V., Petrou, A., Lichitsky, B., Komogortsev, A., Geronikaki, A., & Supuran, C. T. (2023). Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies. Bioorganic Chemistry, 138, 106621. https://doi.org/10.1016/j.bioorg.2023.106621 View Source
